
(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound features a pyridine ring substituted with a methyl(phenyl)amino group and a phenylmethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.
Substitution with Methyl(phenyl)amino Group:
Attachment of the Phenylmethanone Group: The phenylmethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, dyes, or other industrial chemicals.
作用机制
The mechanism of action of (6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
相似化合物的比较
Similar Compounds
(6-(Methyl(phenyl)amino)pyridin-2-yl)(phenyl)methanone: Similar structure with the amino group at a different position on the pyridine ring.
(6-(Methyl(phenyl)amino)pyridin-4-yl)(phenyl)methanone: Another positional isomer with the amino group at the 4-position.
(6-(Methyl(phenyl)amino)pyridin-3-yl)(methyl)methanone: Similar compound with a methyl group instead of a phenyl group on the methanone moiety.
Uniqueness
(6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the pyridine ring, methyl(phenyl)amino group, and phenylmethanone group provides distinct properties that may not be present in other similar compounds.
属性
分子式 |
C19H16N2O |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
[6-(N-methylanilino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H16N2O/c1-21(17-10-6-3-7-11-17)18-13-12-16(14-20-18)19(22)15-8-4-2-5-9-15/h2-14H,1H3 |
InChI 键 |
VUSDYNZGGADXCJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


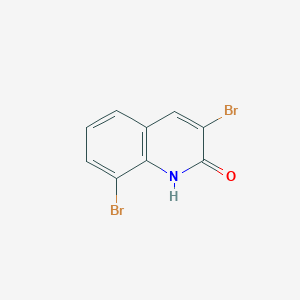



![2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)
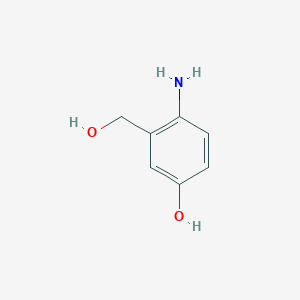
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)

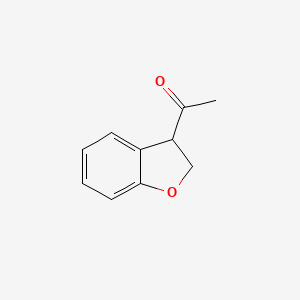
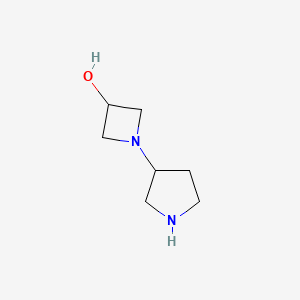
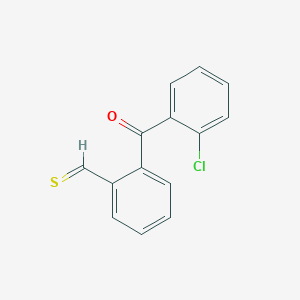

![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13000716.png)
